7.75-Fold Acceleration of Acyl Transfer Rate in Peptide Ligation vs. 1-Chloro Template
In a direct head-to-head kinetic study for peptide thiol capture ligation, the 1,3-dichlorodibenzofuran template demonstrated a 7.75-fold increase in the acyl transfer rate constant (k1) compared to a 1-chloro-4-hydroxy-6-mercaptodibenzofuran template [1]. This enhancement is attributed to the increased electrophilicity conferred by the additional chlorine atom at the 3-position. The resulting half-life for the reaction was reduced from 53 minutes to just 7 minutes, representing a significant practical advantage in synthetic throughput [1].
| Evidence Dimension | Acyl transfer reaction rate (k1) and half-life (t1/2) for amide bond formation with proline and cysteine |
|---|---|
| Target Compound Data | 1,3-Dichlorodibenzofuran template: k1 = 0.093 min⁻¹, t1/2 = 7 min |
| Comparator Or Baseline | 1-Chloro-4-hydroxy-6-mercaptodibenzofuran template: k1 = 0.012 min⁻¹, t1/2 = 53 min |
| Quantified Difference | Rate enhancement factor: 7.75x; Half-life reduction: 46 minutes (86.8% decrease) |
| Conditions | Thiol capture peptide ligation model system; measurement of amide bond formation rate between proline and cysteine residues |
Why This Matters
For peptide chemists procuring a template for native chemical ligation, the 1,3-dichloro variant provides a uniquely accelerated reaction rate, enabling faster synthesis cycles and reducing degradation side-reactions, a property not shared by mono-chloro or other dichloro-substituted analogs.
- [1] Fotouhi, N., Bowen, B. R., & Kemp, D. S. (1992). Resolution of proline acylation problem for thiol capture strategy by use of a chloro-dibenzofuran template. International Journal of Peptide and Protein Research, 40(2), 141-147. View Source
